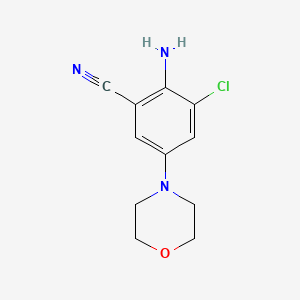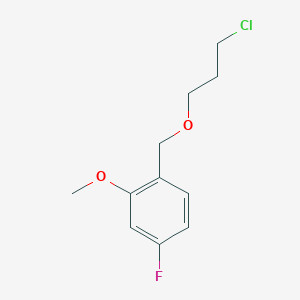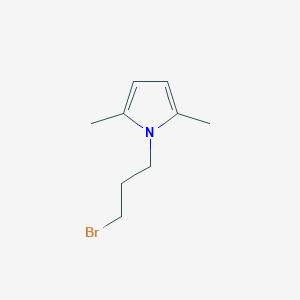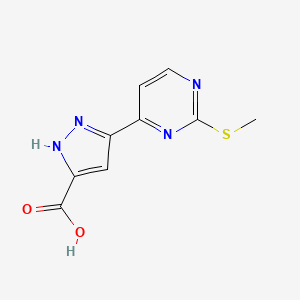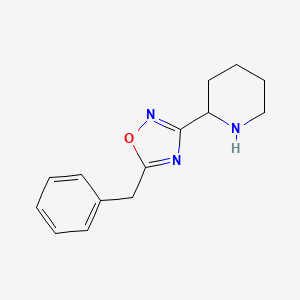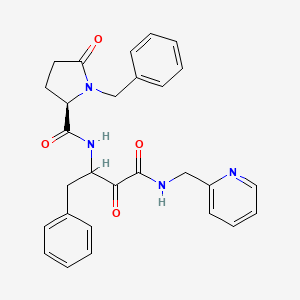
Neurodegenerative Disorder-Targeting Compound 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurodegenerative Disorder-Targeting Compound 1 is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Méthodes De Préparation
The synthesis of Neurodegenerative Disorder-Targeting Compound 1 involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Neurodegenerative Disorder-Targeting Compound 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and analgesic properties . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key structural feature, contributes to its biological activity by facilitating binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Neurodegenerative Disorder-Targeting Compound 1 stands out due to its unique structural features and biological activities. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share some structural similarities but differ in their specific functional groups and biological activities
Propriétés
Formule moléculaire |
C28H28N4O4 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(2R)-1-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H28N4O4/c33-25-15-14-24(32(25)19-21-11-5-2-6-12-21)27(35)31-23(17-20-9-3-1-4-10-20)26(34)28(36)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,36)(H,31,35)/t23?,24-/m1/s1 |
Clé InChI |
VBRYNLHJJUQPDB-XMMISQBUSA-N |
SMILES isomérique |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
SMILES canonique |
C1CC(=O)N(C1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Chlorobenzo[b]thiophen-3-ylmethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic Acid](/img/structure/B8399774.png)

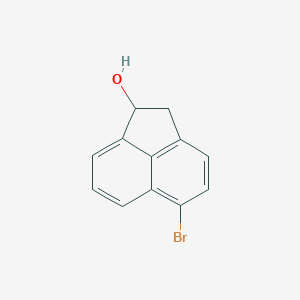

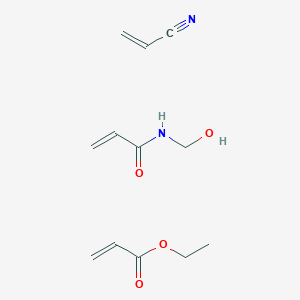
![2-Methyl-3-phenyl-5,6-dihydro-imidazo[2,1-b]thiazole](/img/structure/B8399817.png)
